molecular formula C34H40F3N5O7 B10856596 SARS-CoV-2 3CLP and CoV inhibitor 15m

SARS-CoV-2 3CLP and CoV inhibitor 15m

Cat. No.: B10856596
M. Wt: 687.7 g/mol
InChI Key: ZOSDANWQBTXOLM-OPXMRZJTSA-N
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Description

Compound 15m, identified by the PubMed ID 34242027, is a synthetic organic compound that belongs to a series of covalent inhibitors targeting the SARS-CoV-2 3CL protease (Mpro) . This protease is crucial for the replication of the SARS-CoV-2 virus, making it a significant target for antiviral drug development.

Preparation Methods

The synthesis of compound 15m involves multiple steps, including the formation of key intermediates and the final coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity . Industrial production methods would likely scale up these laboratory procedures, optimizing for cost, efficiency, and safety.

Chemical Reactions Analysis

Compound 15m undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: In these reactions, one functional group in the molecule is replaced by another. Common reagents include halogens and nucleophiles.

    Addition: This involves the addition of atoms or groups to a double or triple bond, often using reagents like hydrogen gas or halogens.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Compound 15m has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Compound 15m exerts its effects by covalently binding to the active site of the SARS-CoV-2 3CL protease (Mpro). This binding inhibits the protease’s activity, preventing the cleavage of viral polyproteins necessary for viral replication. The molecular targets include specific amino acid residues within the protease’s active site, and the pathways involved are those related to viral replication and protein processing .

Properties

Molecular Formula

C34H40F3N5O7

Molecular Weight

687.7 g/mol

IUPAC Name

[(3S)-3-[[(2S)-2-[(4-methoxy-1H-indole-2-carbonyl)amino]-4-methylpentanoyl]amino]-2-oxo-4-[(3S)-2-oxopiperidin-3-yl]butyl] 2,6-dimethyl-4-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C34H40F3N5O7/c1-17(2)12-25(42-32(46)26-15-21-23(40-26)9-6-10-28(21)48-5)31(45)41-24(14-20-8-7-11-38-30(20)44)27(43)16-49-33(47)29-19(4)39-18(3)13-22(29)34(35,36)37/h6,9-10,13,15,17,20,24-25,40H,7-8,11-12,14,16H2,1-5H3,(H,38,44)(H,41,45)(H,42,46)/t20-,24-,25-/m0/s1

InChI Key

ZOSDANWQBTXOLM-OPXMRZJTSA-N

Isomeric SMILES

CC1=CC(=C(C(=N1)C)C(=O)OCC(=O)[C@H](C[C@@H]2CCCNC2=O)NC(=O)[C@H](CC(C)C)NC(=O)C3=CC4=C(N3)C=CC=C4OC)C(F)(F)F

Canonical SMILES

CC1=CC(=C(C(=N1)C)C(=O)OCC(=O)C(CC2CCCNC2=O)NC(=O)C(CC(C)C)NC(=O)C3=CC4=C(N3)C=CC=C4OC)C(F)(F)F

Origin of Product

United States

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